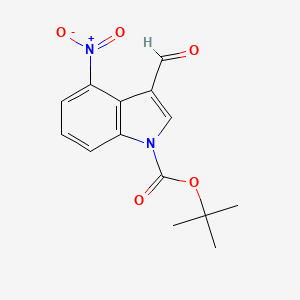
叔丁基-3-甲酰基-4-硝基-1H-吲哚-1-羧酸酯
描述
科学研究应用
抗癌药物合成
叔丁基-3-甲酰基-4-硝基-1H-吲哚-1-羧酸酯是小分子抗癌药物合成中的一个重要中间体。Zhang 等人(2018 年)的一项研究https://consensus.app/papers/synthesis-tertbutyl-4formyl3-6dihydropyridine12h-zhang/3c2568d0e2a55724af9512eff1da82b9/?utm_source=chatgpt突出了其在产生靶向癌症中 PI3K/AKT/mTOR 通路(对细胞生长和存活至关重要)的化合物中的作用。
有机化学中的新型构件
该化合物已用于区域选择性合成工艺中,例如为 1-叔丁基-4-硝基-1H-吡咯-3-羧酸开发的工艺,展示了其在促进选择性非对称取代中的作用 (Nguyen, Schiksnis, & Michelotti, 2009)。
晶体结构和分子计算
这种化学物质在合成新的衍生物以进行结构分析和密度泛函理论计算中至关重要。例如,Mannes 等人(2017 年)合成了新的衍生物以了解其晶体结构和分子轨道计算 (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017)。
有机合成中的立体化学
它的衍生物一直是立体化学研究的中心。Kollár 和 Sándor(1993 年)强调了其在加氢甲酰化过程中的作用,该过程对于合成手性氨基酸衍生物至关重要 (Kollár & Sándor, 1993)。
选择性雄激素受体调节剂的合成
Boros、Kaldor 和 Turnbull(2011 年)在选择性雄激素受体调节剂的合成中使用了一种衍生物,强调了其在开发特定治疗剂中的应用 (Boros, Kaldor, & Turnbull, 2011)。
色胺前体的合成
在药物和生物学研究领域,该化合物的衍生物已被合成作为色胺的前体,由于吲哚骨架的重要性,色胺具有重要意义 (Chen, Geng, Li, Huang, Pan, & Wang, 2013)。
螺环吲哚内酯的合成
Hodges、Wang 和 Riley(2004 年)在螺环吲哚内酯的合成中使用了一种衍生物,展示了其在创建复杂有机结构中的效用 (Hodges, Wang, & Riley, 2004)。
作用机制
Target of Action
“tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate”, also known as “3-Formyl-4-nitro-indole-1-carboxylic acid tert-butyl ester”, is a derivative of indole . Indole derivatives are known to interact with a variety of targets in the body, including various enzymes and receptors . .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, often related to the targets they interact with
Result of Action
Indole derivatives are known to have a variety of effects, often related to the biochemical pathways they affect
生化分析
Biochemical Properties
tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound’s formyl and nitro groups are reactive and can participate in nucleophilic and electrophilic reactions, respectively. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, affecting the overall cellular redox state . Additionally, the compound can bind to proteins involved in signal transduction pathways, potentially altering their function and downstream signaling events.
Cellular Effects
The effects of tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis through the activation of caspases and the mitochondrial pathway . This compound can also influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. In non-cancerous cells, it may exert protective effects against oxidative stress by upregulating antioxidant defense mechanisms.
Molecular Mechanism
At the molecular level, tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory responses . Additionally, it can activate transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that its effects on cellular function can persist for several days, with sustained activation of antioxidant pathways and inhibition of inflammatory responses. Prolonged exposure may lead to adaptive responses in cells, potentially reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate vary with different dosages in animal models. At low doses, it has been observed to exert protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.
Metabolic Pathways
tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate: is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, potentially leading to oxidative damage. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion-transporting polypeptides, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate is critical for its activity and function. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and induce apoptosis . The compound can also be found in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression. Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within specific cellular compartments.
属性
IUPAC Name |
tert-butyl 3-formyl-4-nitroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)12-10(15)5-4-6-11(12)16(19)20/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQLLEWIPLWWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856490 | |
| Record name | tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1195785-11-5 | |
| Record name | tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




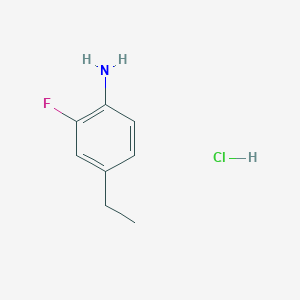
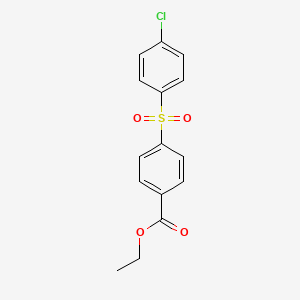

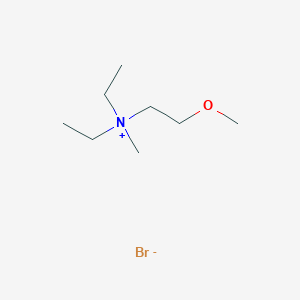
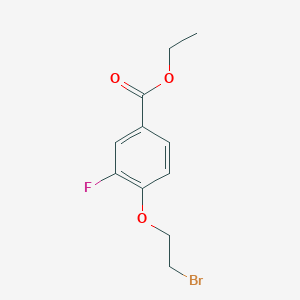

![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)
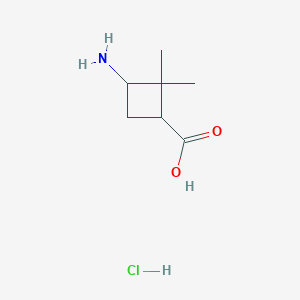
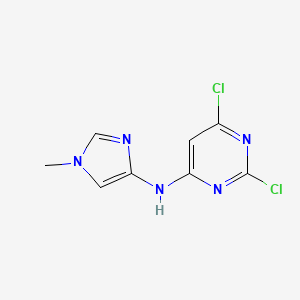
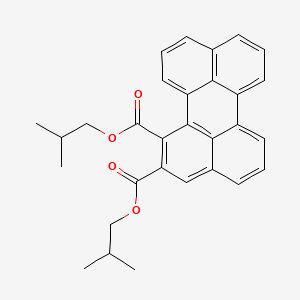


![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)